![molecular formula C10H15BrF3NO2 B14033186 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-azaspiro[35]nonane trifluoroacetate is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate typically involves the reaction of 2-bromo-7-azaspiro[3.5]nonane with trifluoroacetic acid. One common method includes adding trifluoroacetic acid to a solution of 2-bromo-7-azaspiro[3.5]nonane in dichloromethane at 0°C. The reaction mixture is then stirred at room temperature for about an hour, after which the product is obtained by concentrating the mixture under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroacetate groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Bromo-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
2-Bromo-7-azaspiro[3Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various reactions .
Propriétés
Formule moléculaire |
C10H15BrF3NO2 |
|---|---|
Poids moléculaire |
318.13 g/mol |
Nom IUPAC |
2-bromo-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14BrN.C2HF3O2/c9-7-5-8(6-7)1-3-10-4-2-8;3-2(4,5)1(6)7/h7,10H,1-6H2;(H,6,7) |
Clé InChI |
BFXNKMMTCRMIPI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(C2)Br.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



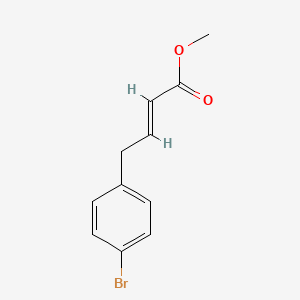
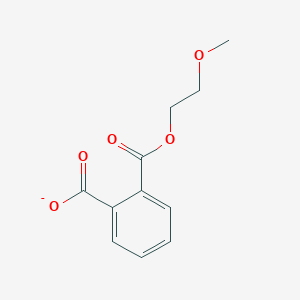
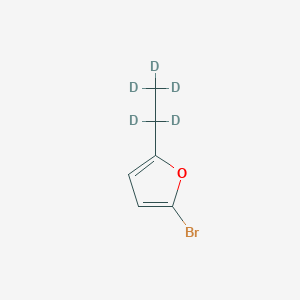
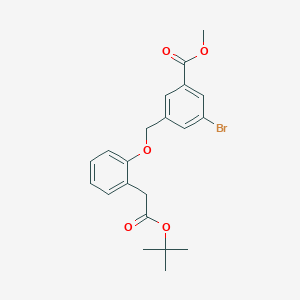
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
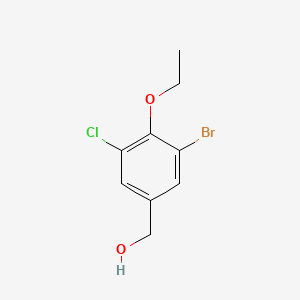
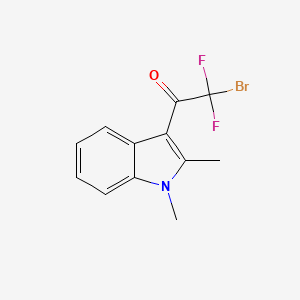
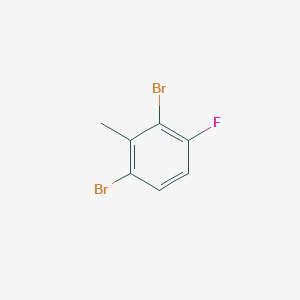
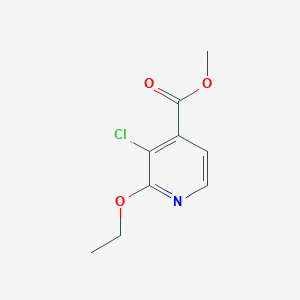
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


